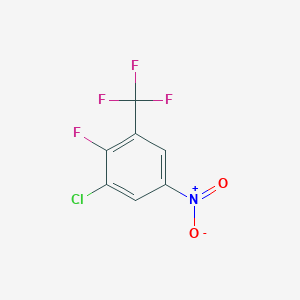
1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Descripción general
Descripción
1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H2ClF4NO2 and its molecular weight is 243.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene (CAS No. 914225-55-1) is a fluorinated aromatic compound with notable biological activity. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C7H2ClF4NO2
- Molecular Weight : 243.54 g/mol
- Purity : Typically ≥95%
- Storage Conditions : Sealed in dry conditions at 2-8°C
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an antiproliferative agent and its interactions with biological systems.
Antiproliferative Effects
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar fluorinated compounds can inhibit tubulin polymerization, a crucial process in cell division. The reported IC50 values for related compounds range from 0.56 µM to 1.6 µM, indicating significant potency in disrupting cellular processes .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A (related) | 0.56 | Tubulin polymerization inhibition |
| Compound B (related) | 1.0 | Tubulin polymerization inhibition |
| This compound | TBD | TBD |
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to interfere with microtubule dynamics, leading to apoptosis in cancer cells.
- Induction of Apoptosis : Studies suggest that fluorinated compounds can activate caspase pathways, leading to programmed cell death, particularly in leukemia cell lines .
Case Studies
One notable study investigated the effects of a series of fluorinated benzene derivatives on human myeloid leukemia cell lines (HL-60 and U937). The results indicated that these compounds could induce significant apoptosis through mitochondrial pathways, evidenced by the release of cytochrome c into the cytosol and subsequent caspase activation .
Safety and Toxicology
The compound is classified with hazard statements indicating potential health risks such as:
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H320: Causes eye irritation
- H335: May cause respiratory irritation
Precautionary measures include avoiding inhalation and skin contact, reflecting the compound's potential toxicity.
Propiedades
IUPAC Name |
1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSHRLNTFMMNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652291 | |
| Record name | 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914225-55-1 | |
| Record name | 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















